molecular formula C30H33N3O4 B11405290 1-(4-ethoxyphenyl)-4-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(4-ethoxyphenyl)-4-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11405290
M. Wt: 499.6 g/mol
InChI Key: NWFLMCBSZQJVSC-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-4-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-4-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves several steps. The synthetic route typically includes the following steps:

    Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Attachment of the pyrrolidin-2-one moiety: This step involves the reaction of the benzimidazole intermediate with a suitable pyrrolidinone derivative.

    Introduction of the ethoxyphenyl and methoxyphenoxybutyl groups: These groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-4-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-Ethoxyphenyl)-4-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound may have potential as a biochemical probe for studying specific biological pathways or as a ligand for binding studies.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-cancer or anti-inflammatory effects.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-4-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-4-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can be compared with similar compounds such as:

    1-(4-(4-Methoxyphenoxy)phenyl)ethanone: This compound shares the methoxyphenoxy group but differs in the overall structure and functional groups.

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound has a similar methoxyphenyl group but features different functional groups and a distinct structure.

The uniqueness of this compound lies in its combination of functional groups and the potential for diverse applications in scientific research.

Properties

Molecular Formula

C30H33N3O4

Molecular Weight

499.6 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-[1-[4-(4-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C30H33N3O4/c1-3-36-25-12-10-23(11-13-25)33-21-22(20-29(33)34)30-31-27-8-4-5-9-28(27)32(30)18-6-7-19-37-26-16-14-24(35-2)15-17-26/h4-5,8-17,22H,3,6-7,18-21H2,1-2H3

InChI Key

NWFLMCBSZQJVSC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=C(C=C5)OC

Origin of Product

United States

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